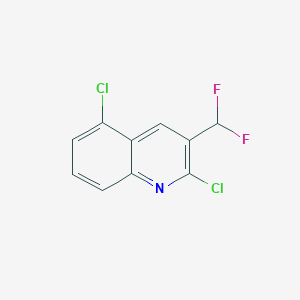
2,5-Dichloro-3-(difluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
The synthesis of 2,5-Dichloro-3-(difluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves direct fluorination and displacement reactions .
Chemical Reactions Analysis
2,5-Dichloro-3-(difluoromethyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms is a common reaction for this compound.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally undergo these reactions under suitable conditions.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities. They are also explored as enzyme inhibitors and antimalarial agents.
Agriculture: Some fluorinated quinolines are used in agriculture as components of pesticides and herbicides.
Materials Science: The compound can be used in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy and stability .
Comparison with Similar Compounds
2,5-Dichloro-3-(difluoromethyl)quinoline can be compared with other similar compounds, such as:
2,5-Dichloro-3-(difluoromethyl)pyridine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
2-Chloro-3-(difluoromethyl)pyridine: Another similar compound with a single chlorine atom and a pyridine ring.
2,5-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a quinoline ring substituted with two chlorine atoms and a difluoromethyl group. These modifications enhance its chemical stability and biological activity, making it a candidate for various pharmacological applications. The presence of fluorine often improves the lipophilicity and metabolic stability of organic compounds, which is crucial for their efficacy in biological systems.
1. Antiviral Properties
Research indicates that this compound exhibits potential antiviral properties. Quinoline derivatives are known to interact with nucleic acids and enzymes involved in viral replication. Studies suggest that this compound may inhibit key metabolic enzymes or intercalate into DNA, thereby disrupting replication processes.
3. Cytotoxic Effects
In vitro studies on quinoline derivatives reveal their potential cytotoxic effects against various cancer cell lines. For example, derivatives have shown pro-apoptotic activity in cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) at concentrations typically below 11 µM. The mechanisms include induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds highlights its unique features:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2,5-Dichloro-3-(difluoromethyl)pyridine | Pyridine ring instead of quinoline | Different electronic properties due to nitrogen |
| 2-Chloro-3-(difluoromethyl)pyridine | Single chlorine atom | Less complex substitution pattern |
| 2,5-Dichloro-4-(trifluoromethyl)pyridine | Trifluoromethyl group instead of difluoromethyl | Enhanced lipophilicity and potential reactivity |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to these related compounds.
Case Studies and Research Findings
Recent studies have focused on the binding affinity of this compound with various biological targets. For instance:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, potentially disrupting cellular processes.
- DNA Intercalation : Preliminary findings suggest that it may intercalate into DNA strands, thereby affecting replication and transcription processes.
Properties
Molecular Formula |
C10H5Cl2F2N |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2,5-dichloro-3-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H |
InChI Key |
QNIRQQJXTOYTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















